molecular formula C10H19ClO2 B12642896 Hexyl 4-chlorobutanoate CAS No. 3153-31-9

Hexyl 4-chlorobutanoate

Cat. No.: B12642896
CAS No.: 3153-31-9
M. Wt: 206.71 g/mol
InChI Key: NJJCFVMCDUBLGH-UHFFFAOYSA-N
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Description

. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-chlorobutanoate can be synthesized through the esterification reaction between hexanol and 4-chlorobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-chlorobutanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hexyl 4-chlorobutanoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of hexanol and 4-chlorobutyric acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the hydrolysis products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications .

Properties

CAS No.

3153-31-9

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

hexyl 4-chlorobutanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-9-13-10(12)7-6-8-11/h2-9H2,1H3

InChI Key

NJJCFVMCDUBLGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCl

Origin of Product

United States

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